chemical structure and physical properties of 4-heptadecanol
chemical structure and physical properties of 4-heptadecanol
The Molecular Architecture and Physicochemical Profiling of 4-Heptadecanol: A Technical Whitepaper for Advanced Formulation and Synthesis
Executive Summary
As a Senior Application Scientist, evaluating a lipidic compound requires looking beyond its basic empirical formula to understand how its spatial geometry dictates its physical behavior and downstream applications. 4-Heptadecanol (CAS: 103385-34-8) is a secondary long-chain fatty alcohol characterized by a 17-carbon aliphatic backbone with a hydroxyl group positioned at the fourth carbon[1]. Unlike its primary alcohol counterpart (1-heptadecanol), the internal placement of the hydroxyl group in 4-heptadecanol introduces a chiral center and fundamentally alters its intermolecular interactions[1],[2]. This technical whitepaper provides an in-depth analysis of its chemical structure, physicochemical properties, and validated protocols for its synthesis and characterization, tailored for researchers in drug development and materials science.
Part 1: Chemical Structure and Isomeric Causality
The molecular formula of 4-heptadecanol is C17H36O[1],[3]. The defining structural feature is the C4 hydroxyl group, which shifts the molecule's symmetry and dictates its macroscopic properties.
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Steric Hindrance and Crystal Packing: In primary fatty alcohols, terminal hydroxyl groups align to form highly ordered, hydrogen-bonded crystal lattices. In 4-heptadecanol, the internal C4 hydroxyl group creates a "kink" in the electrostatic profile, sterically hindering the optimal van der Waals packing of the hydrophobic tails. This causality explains why secondary alcohols often exhibit different melting points, phase transition behaviors, and solubility profiles compared to their straight-chain primary isomers[2].
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Chirality and Stereoisomerism: The C4 carbon is bonded to four different groups (a hydrogen atom, a hydroxyl group, a propyl group, and a tridecyl group), establishing it as a chiral center[1],[2]. Consequently, 4-heptadecanol exists as two distinct enantiomers: (R)-4-heptadecanol and (S)-4-heptadecanol[1]. In biological systems and advanced lipid nanoparticle (LNP) formulations, stereochemistry can significantly influence membrane intercalation and receptor interactions.
Figure 1: Structural hierarchy and physicochemical causality of 4-heptadecanol.
Part 2: Physicochemical Properties
Understanding the physical properties of 4-heptadecanol is critical for formulation scientists. The extreme lipophilicity of this compound makes it an excellent candidate for hydrophobic core integration in lipid assemblies[1].
| Property | Value | Causality / Experimental Implication |
| CAS Number | 103385-34-8[1] | Essential for regulatory tracking, compliance, and high-purity sourcing[1]. |
| Molecular Weight | 256.47 g/mol [3] | Optimal mass for stable integration into lipid bilayers without disrupting membrane curvature. |
| Boiling Point | ~318 - 320 °C[1] | High thermal stability driven by extensive van der Waals forces along the C17 chain[1]. |
| Density | ~0.835 g/cm³[1] | Lower density than water ensures it partitions exclusively into the upper organic phase during liquid-liquid extraction[1]. |
| XLogP3 (Partition Coeff.) | 7.60[3] | Extreme hydrophobicity dictates that the molecule will rapidly partition into lipidic or non-polar solvent systems[3]. |
| PubChem CID | 23219130[4] | Database identifier for computational chemistry and structural validation[4]. |
Part 3: Validated Synthetic Methodology
The synthesis of secondary alcohols like 4-heptadecanol is typically achieved via a Grignard reaction[2]. To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints.
Protocol: Synthesis of Racemic 4-Heptadecanol Objective: To synthesize 4-heptadecanol via the nucleophilic addition of propylmagnesium bromide to tetradecanal.
Step-by-Step Methodology:
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Preparation of Apparatus (Self-Validation: Moisture Control): Flame-dry a multi-neck round-bottom flask under a continuous stream of ultra-pure Argon. Causality: Grignard reagents are highly nucleophilic and basic; even trace moisture will prematurely quench the reagent into propane, destroying the yield.
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Grignard Reagent Formation: Suspend magnesium turnings in anhydrous tetrahydrofuran (THF). Add 1-bromopropane dropwise. Initiate the reaction with a single crystal of iodine. Validation: The disappearance of the iodine color and the onset of a gentle reflux confirm Grignard formation.
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Nucleophilic Addition: Cool the reaction mixture to 0 °C. Add tetradecanal (dissolved in anhydrous THF) dropwise over 60 minutes. Causality: Controlled addition prevents exothermic spikes that could lead to side reactions (e.g., aldol condensation of the aldehyde).
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Quenching and Workup: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Validation: Check the pH of the aqueous layer to ensure it is mildly acidic (pH ~5-6), confirming the complete neutralization of magnesium alkoxide salts.
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Extraction: Extract the aqueous phase three times with diethyl ether. The 4-heptadecanol partitions into the less dense organic layer (density ~0.835 g/cm³)[1].
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel column chromatography (Hexane:Ethyl Acetate gradient).
Figure 2: Step-by-step synthetic workflow and isolation of 4-heptadecanol.
Part 4: Analytical Characterization Workflows
To ensure the structural integrity of the synthesized 4-heptadecanol, rigorous analytical characterization is mandatory.
Protocol: GC-MS and NMR Validation
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Gas Chromatography-Mass Spectrometry (GC-MS):
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Column: Non-polar capillary column (e.g., HP-5MS).
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Method: Inject 1 µL of sample (1 mg/mL in hexane). Use a temperature gradient from 100 °C to 300 °C at 10 °C/min.
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Causality: The non-polar column perfectly matches the lipophilic nature of 4-heptadecanol (XLogP3 7.60)[3], ensuring sharp peak resolution. The mass spectrum will show a characteristic molecular ion peak and a prominent alpha-cleavage fragment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Solvent: CDCl₃ with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Validation: The ¹H-NMR spectrum must display a distinct multiplet around 3.5-3.6 ppm, corresponding to the methine proton attached to the C4 carbon (CH-OH). The integration of this peak relative to the terminal methyl groups serves as a self-validating quantitative check of the molecular structure.
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Part 5: Applications in Research and Drug Development
In the realm of advanced materials and pharmaceuticals, 4-heptadecanol serves as a critical research chemical[1].
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Lipid Nanoparticles (LNPs): The unique steric profile of secondary long-chain alcohols allows them to act as structural modulators in lipid assemblies[1]. By disrupting tight crystalline packing, they can increase the fluidity of LNP membranes, potentially enhancing the endosomal escape of encapsulated RNA therapeutics.
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Chiral Intermediates: The stereocenters of (R)- and (S)-4-heptadecanol make them valuable chiral building blocks for synthesizing complex pheromones, bioactive lipids, and targeted drug molecules[1],[2].
References
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Benchchem. "4-Heptadecanol | CAS 103385-34-8 | Research Chemical". 1
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The Good Scents Company. "4-heptadecanol, 103385-34-8". 3
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ThermoML Converter (UNF). "Substances: 4-heptadecanol".4
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Benchchem. "2-Heptadecanol structural isomers and stereoisomers". 2
